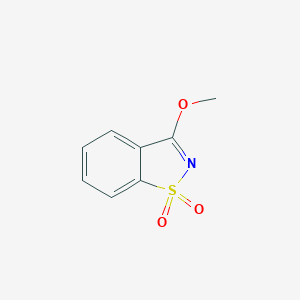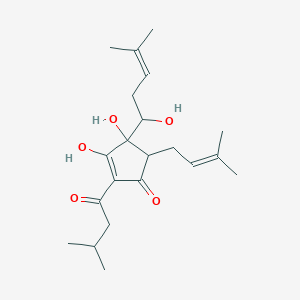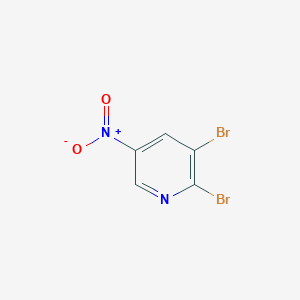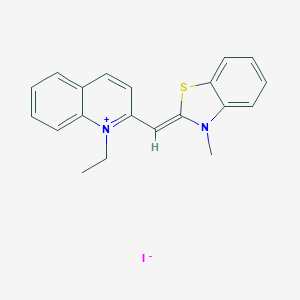
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, also known as MBThI-Et, is a fluorescent dye that is widely used in scientific research. This compound belongs to the family of quinolinium salts and is commonly used in biological and medical research as a fluorescent probe.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide involves the binding of the compound to specific target molecules, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the binding interactions and to study the mechanism of action of the target molecule.
Effets Biochimiques Et Physiologiques
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide has been shown to have minimal cytotoxicity and is generally considered to be safe for use in biological and medical research. It has been used in a wide range of applications, including cell imaging, protein detection, and DNA sequencing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its high sensitivity and specificity for target molecules. It has been shown to have a low background signal and can be used in a wide range of biological and medical applications. However, one of the limitations of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its relatively high cost compared to other fluorescent probes.
Orientations Futures
There are several future directions for research involving 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide. One area of interest is the development of new derivatives with improved properties, such as higher sensitivity or lower cost. Another area of interest is the application of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide in new areas of research, such as drug discovery or disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide and to optimize its use in biological and medical research.
Méthodes De Synthèse
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide can be synthesized using a multistep process involving the reaction of 2-(methylthio)benzothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-(dimethylamino)ethyl chloride and quinoline. The final product is obtained by quaternization with iodomethane.
Applications De Recherche Scientifique
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is widely used in scientific research as a fluorescent probe to study various biological processes. It has been used to study the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been used to study the interaction of various molecules with DNA and RNA.
Propriétés
Numéro CAS |
16055-33-7 |
|---|---|
Nom du produit |
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide |
Formule moléculaire |
C20H19IN2S |
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
WXXIRKQQOXTYSK-UHFFFAOYSA-M |
SMILES isomérique |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
SMILES canonique |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Autres numéros CAS |
16055-33-7 |
Synonymes |
1-ethyl-2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



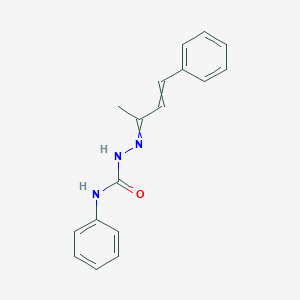
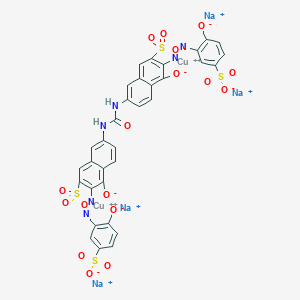




![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)


